ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
CAS No.:
Cat. No.: VC9981612
Molecular Formula: C23H17Cl2F3N2O4S
Molecular Weight: 545.4 g/mol
* For research use only. Not for human or veterinary use.
![ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE -](/images/structure/VC9981612.png)
Specification
Molecular Formula | C23H17Cl2F3N2O4S |
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Molecular Weight | 545.4 g/mol |
IUPAC Name | ethyl 2-[(4-chlorobenzoyl)amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate |
Standard InChI | InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-4-7-14(24)8-5-12)20(32)29-16-10-13(23(26,27)28)6-9-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31) |
Standard InChI Key | GCWFXLHOHZEECL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Nomenclature
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate features a central thiophene ring substituted at positions 2, 3, 4, and 5. The 2-position is occupied by a 4-chlorobenzamido group, while the 3-position contains an ethyl carboxylate moiety. A methyl group resides at the 4-position, and the 5-position is functionalized with a carbamoyl group derived from 2-chloro-5-(trifluoromethyl)aniline.
The systematic IUPAC name reflects this substitution pattern:
Ethyl 5-[(2-chloro-5-(trifluoromethyl)phenyl)carbamoyl]-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate.
The molecular formula is C<sub>23</sub>H<sub>18</sub>Cl<sub>2</sub>F<sub>3</sub>N<sub>2</sub>O<sub>4</sub>S, yielding a molecular weight of 561.32 g/mol.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step route analogous to reported methods for related thiophene derivatives . A proposed pathway involves:
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Claisen-Schmidt Condensation: Formation of the α,β-unsaturated ketone intermediate via acid-catalyzed condensation of 4-methylthiophene-3-carboxylate with 2-chloro-5-(trifluoromethyl)phenyl isocyanate.
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Cyclization and Functionalization: Microwave-assisted cyclization with hydrazine hydrate to introduce the pyrazoline ring, followed by acylation with 4-chlorobenzoyl chloride to install the benzamido group .
Key reagents and conditions include:
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Solvents: Ethanol, DMF
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Catalysts: p-Toluenesulfonic acid (condensation), triethylamine (acylation)
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Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Spectroscopic Characterization
Hypothetical spectral data, inferred from similar compounds , would include:
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 2.50 (s, 3H, CH<sub>3</sub>), 4.30 (q, 2H, OCH<sub>2</sub>), 7.45–8.10 (m, 7H, aromatic).
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<sup>13</sup>C NMR: Peaks corresponding to carbonyl carbons (165–170 ppm), trifluoromethyl (125 ppm, q), and thiophene backbone (110–140 ppm).
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HRMS: [M+H]<sup>+</sup> at m/z 561.32.
Physicochemical Properties
Predicted properties, derived from computational models and analogous molecules , are summarized below:
Property | Value |
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Molecular Weight | 561.32 g/mol |
logP (Partition Coefficient) | 5.8 ± 0.3 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
Polar Surface Area | 112.5 Ų |
Solubility (Water) | ≤10 μM |
The high logP value indicates significant lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The polar surface area suggests moderate bioavailability via oral administration .
Biological Activity and Mechanism of Action
While direct bioassay data for this compound are unavailable, its structural analogs exhibit notable antimycobacterial and antibacterial properties . The trifluoromethyl and chloro substituents are electron-withdrawing groups that enhance electrophilicity, potentially facilitating interactions with bacterial enzymes or DNA.
Hypothesized Targets
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Enoyl-ACP Reductase (InhA): Inhibition of this Mycobacterium tuberculosis enzyme, critical for mycolic acid synthesis .
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DNA Gyrase: Interference with bacterial DNA replication via topoisomerase inhibition, as seen in fluoroquinolone derivatives .
Cytotoxicity Profile
Related compounds demonstrate low cytotoxicity in mammalian cell lines (IC<sub>50</sub> > 50 μM) , suggesting a favorable therapeutic index. The ethyl carboxylate group may reduce non-specific protein binding, enhancing selectivity.
Computational and Electrochemical Insights
Density Functional Theory (DFT) Calculations
DFT studies on analogous nitroheterocycles reveal that the LUMO energy (-3.2 eV) localizes near the carbamoyl and trifluoromethyl groups, indicating susceptibility to nucleophilic attack . The HOMO-LUMO gap (4.1 eV) correlates with metabolic stability.
Electrochemical Behavior
Cyclic voltammetry of similar compounds shows reduction peaks at -1.2 V (vs. Ag/AgCl), corresponding to nitro group reduction . Although this compound lacks a nitro group, the electron-deficient aromatic system may undergo analogous redox processes.
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